molecular formula C19H24ClF3N6O2S B2998179 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine CAS No. 2097935-27-6

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

Cat. No. B2998179
CAS RN: 2097935-27-6
M. Wt: 492.95
InChI Key: XQLLHGSAFLCYJO-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP group is characterized by the presence of a fluorine atom and a pyridine in its structure .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyridine ring, a piperazine ring, and an imidazole ring, all connected by various functional groups. The trifluoromethyl group (-CF3) is attached to the pyridine ring, and the imidazole ring is sulfonylated and connected to the piperazine ring .

Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds featuring sulfonamide and amide derivatives of piperazine, incorporating moieties similar to the chemical structure , have been synthesized and screened for in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). This suggests potential research applications in developing new antimicrobial agents.

Antidiabetic Drugs Discovery

A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. The compounds demonstrated significant antioxidant and insulinotropic activity, indicating their potential as novel antidiabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some of these compounds showed significant activity, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Neuropharmacological Activity

Compounds incorporating the piperazine moiety have been studied for their potential neuropharmacological activities, including acting as dopamine D-2 and serotonin 5-HT2 antagonists. Such activities suggest possible applications in developing treatments for neurological and psychiatric disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Antifungal Activity

The novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings was reported for their antifungal activity, particularly against Aspergillus flavus and Aspergillus niger. This suggests the compound's structural framework might offer a basis for developing new antifungal agents (Darandale, Mulla, Pansare, Sangshetti, & Shinde, 2013).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClF3N6O2S/c1-26-12-17(25-13-26)32(30,31)29-4-2-15(3-5-29)27-6-8-28(9-7-27)18-16(20)10-14(11-24-18)19(21,22)23/h10-13,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLLHGSAFLCYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine

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